molecular formula C18H17BrN6O B11282169 2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine

2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine

Cat. No.: B11282169
M. Wt: 413.3 g/mol
InChI Key: OVLTXNWVAVFUIS-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a pyrazole ring bearing a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves a multi-step process. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromobenzaldehyde with hydrazine hydrate and an appropriate diketone under reflux conditions.

    Attachment of the piperazine moiety: The pyrazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole, piperazine, and pyrimidine ring system makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C18H17BrN6O

Molecular Weight

413.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H17BrN6O/c19-14-4-2-13(3-5-14)15-12-16(23-22-15)17(26)24-8-10-25(11-9-24)18-20-6-1-7-21-18/h1-7,12H,8-11H2,(H,22,23)

InChI Key

OVLTXNWVAVFUIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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